molecular formula C30H44O5 B591058 Cangoronine CAS No. 138884-84-1

Cangoronine

Cat. No. B591058
CAS RN: 138884-84-1
M. Wt: 484.677
InChI Key: CDOKUYLTAYCBST-XBBQATOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cangoronin is a pentacyclic triterpenoid with formula C30H44O5, originally isolated from the bark of Tripterygium wilfordii. It has a role as a plant metabolite. It is a pentacyclic triterpenoid, a hydroxy monocarboxylic acid, an enone, a cyclic terpene ketone, an enol and an aliphatic aldehyde. It derives from a hydride of a friedelane.
Cangoronine is a natural product found in Tripterygium hypoglaucum, Tripterygium wilfordii, and other organisms with data available.

Scientific Research Applications

Triterpenes from Maytenus Ilicifolia

Cangoronine, identified as a friedelane-type triterpene, was isolated from Maytenus ilicifolia. Alongside its structural identification, this compound's cytotoxic activities were reported, suggesting potential applications in cancer research or treatment (Itokawa et al., 1991).

Antiangiogenic Activity of Tripterygium Wilfordii and its Terpenoids

A study on Tripterygium wilfordii, a plant used in traditional medicine, revealed that this compound is one of the terpenoids with antiangiogenic properties. This suggests its utility in researching and potentially treating angiogenesis-related diseases such as cancer (He et al., 2009).

Ethnobotanical Survey in Canhane Village

While not directly studying this compound, this ethnobotanical survey in Mozambique documents the traditional use of medicinal plants, which can inspire further scientific research into compounds like this compound for various health applications (Ribeiro et al., 2010).

3,4-Seco-Ursane Triterpenoid from Glyptopetalum Sclerocarpum

This compound was also identified in the stem bark of Glyptopetalum sclerocarpum. The isolation and structural elucidation of such compounds contribute to the broader understanding of triterpenoids and their potential scientific applications (Sotanaphun et al., 2000).

properties

CAS RN

138884-84-1

Molecular Formula

C30H44O5

Molecular Weight

484.677

IUPAC Name

(2R,4aS,6aR,6aR,6bS,8aR,12aS,14aS,14bR)-8a-formyl-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-3,4,5,6,6b,7,8,12,12a,13,14,14b-dodecahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C30H44O5/c1-18-23(33)19(32)15-21-27(4)12-14-29(6)22-16-26(3,24(34)35)10-9-25(22,2)11-13-28(29,5)20(27)7-8-30(18,21)17-31/h17,20-22,33H,7-16H2,1-6H3,(H,34,35)/t20-,21-,22+,25+,26+,27+,28+,29-,30-/m0/s1

InChI Key

CDOKUYLTAYCBST-XBBQATOGSA-N

SMILES

CC1=C(C(=O)CC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C=O)O

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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